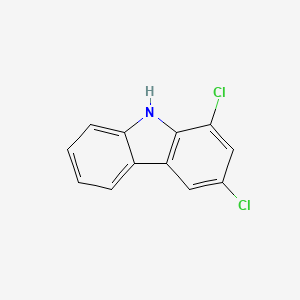
9H-Carbazole, 1,3-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 1,3-dichloro- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
The synthesis of 9H-Carbazole, 1,3-dichloro- typically involves the direct chlorination of carbazole. One common method is the bromination of carbazole using N-Bromo succinimide (NBS), followed by substitution with chlorine . Industrial production methods often employ palladium-catalyzed reactions, which are efficient and yield high purity products . Additionally, microwave irradiation techniques have been developed to reduce reaction times and improve yields .
Chemical Reactions Analysis
9H-Carbazole, 1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-1,3-dione derivatives.
Reduction: Reduction reactions typically yield carbazole derivatives with reduced aromaticity.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major products formed from these reactions include substituted carbazoles, which are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
9H-Carbazole, 1,3-dichloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 1,3-dichloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a mediator in electron transfer processes, which is crucial for its role in optoelectronic applications . The compound’s ability to form stable radicals and its high reactivity at specific positions on the carbazole ring contribute to its effectiveness in various chemical reactions .
Comparison with Similar Compounds
9H-Carbazole, 1,3-dichloro- can be compared with other carbazole derivatives such as:
9H-Carbazole-3,6-dichloro-: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
9H-Carbazole-3,6-dibromo-: Bromine substitution affects the electronic properties and reactivity compared to chlorine-substituted derivatives.
9H-Carbazole-3,6-dinitro-: Nitro groups introduce electron-withdrawing effects, significantly altering the compound’s chemical behavior.
The uniqueness of 9H-Carbazole, 1,3-dichloro- lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
56234-47-0 |
|---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,3-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
InChI Key |
WDRFQIRRQYFHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















